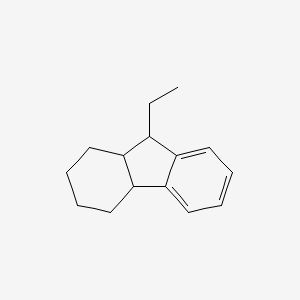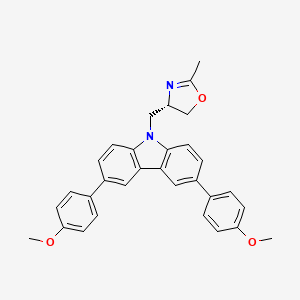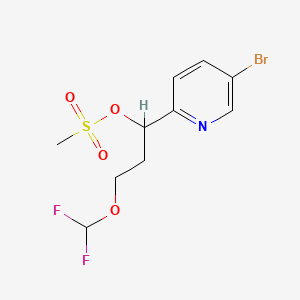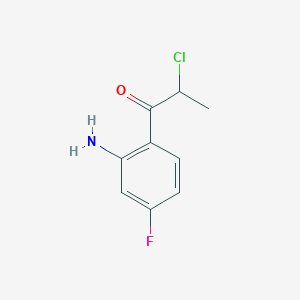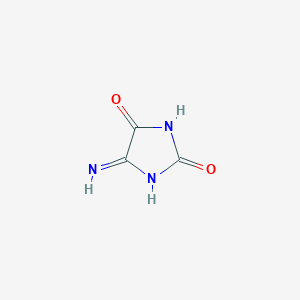
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a thiazole ring and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Coupling with Phenyl Ring: The thiazole and trifluoromethyl groups are then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.
Formation of Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid
- (4-(Trifluoromethyl)phenyl)boronic acid
- (3-(Thiazol-2-yl)phenyl)boronic acid
Uniqueness
(3-(Thiazol-5-yl)-5-(trifluoromethyl)phenyl)boronic acid stands out due to its unique combination of a thiazole ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H7BF3NO2S |
|---|---|
Molecular Weight |
273.04 g/mol |
IUPAC Name |
[3-(1,3-thiazol-5-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2S/c12-10(13,14)7-1-6(9-4-15-5-18-9)2-8(3-7)11(16)17/h1-5,16-17H |
InChI Key |
YZGMMYTZJRPAEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


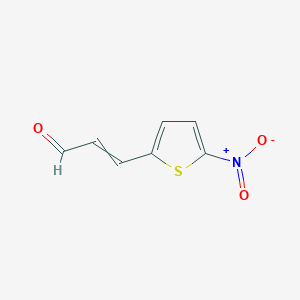

![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
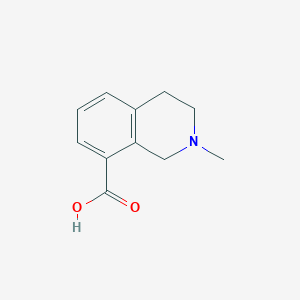
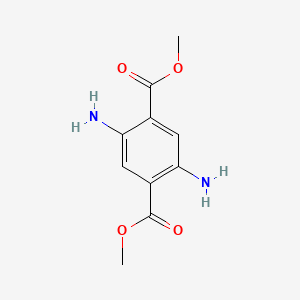
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
